4-oxopiperidine-3-carbaldehyde
Description
4-Oxopiperidine-3-carbaldehyde is a heterocyclic organic compound featuring a six-membered piperidine ring with a ketone group at the 4-position and an aldehyde functional group at the 3-position. This structure confers unique reactivity, making it valuable as a synthetic intermediate in pharmaceuticals and agrochemicals. Its aldehyde group enables nucleophilic additions, while the ketone and amine moieties (from the piperidine ring) facilitate further functionalization, such as condensation or cyclization reactions.
Properties
CAS No. |
164789-94-0 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14116 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-oxopiperidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxypiperidine-3-carbaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions . Another method includes the cyclization of 4-aminobutanal followed by oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using cost-effective and readily available oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-oxopiperidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the aldehyde group.
Common Reagents and Conditions
Oxidation: PCC, DMP, or potassium permanganate (KMnO4) under mild conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines or hydrazines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: 4-oxopiperidine-3-carboxylic acid.
Reduction: 4-hydroxypiperidine-3-carbaldehyde.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-oxopiperidine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-oxopiperidine-3-carbaldehyde involves its interaction with various molecular targets, primarily through its reactive aldehyde and ketone groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
4-Oxopiperidine-1-carboxylate (CAS 79099-07-3)
- Key Differences :
- The aldehyde group in 4-oxopiperidine-3-carbaldehyde is replaced by an ester (carboxylate) at the 1-position.
- XLogP3 : 0.1 (indicating moderate hydrophilicity), compared to an estimated higher XLogP for the aldehyde due to reduced polarity.
- Applications : The carboxylate derivative is likely used as a polar intermediate in peptide synthesis or as a ligand in metal catalysis, whereas the aldehyde may serve in cross-coupling reactions or as a precursor to imines .
1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS 952183-55-0)
- Key Differences :
- The piperidine ring is replaced by a pyridine ring (aromatic vs. saturated), altering electron distribution.
- A 4-methylbenzyl group at the 1-position introduces steric bulk and lipophilicity.
- Applications : The pyridinecarbaldehyde’s aromaticity may enhance binding in drug-receptor interactions, while the benzyl group could improve bioavailability. This contrasts with the piperidine-based compound, which offers conformational flexibility for targeting enzymes like kinases .
4-(4-Fluorophenyl)-4-hydroxy Piperidine Derivatives
- Key Differences :
- A fluorophenyl group at the 4-position and a hydroxyl group replace the aldehyde and ketone.
- Physicochemical Properties : The fluorine atom increases electronegativity and metabolic stability, while the hydroxyl group enhances solubility in polar solvents. These features make fluorophenyl derivatives common in CNS drugs (e.g., antipsychotics) .
Structural and Reactivity Comparison Table
| Compound | Core Structure | Functional Groups | XLogP3 | Key Applications |
|---|---|---|---|---|
| This compound | Piperidine | 4-oxo, 3-aldehyde | ~1.5* | Pharmaceutical intermediates |
| 4-Oxopiperidine-1-carboxylate | Piperidine | 4-oxo, 1-carboxylate | 0.1 | Peptide synthesis, catalysis |
| 1-(4-Methylbenzyl)-3-pyridinecarbaldehyde | Pyridine | 6-oxo, 3-aldehyde, 4-methylbenzyl | ~2.8* | Drug discovery (receptor targets) |
| 4-(4-Fluorophenyl)-4-hydroxy Piperidine | Piperidine | 4-fluoroaryl, 4-hydroxy | ~2.3* | CNS therapeutics |
*Estimated based on structural analogs.
Research Findings and Trends
Reactivity in Medicinal Chemistry :
- Aldehyde-containing piperidines, like this compound, are pivotal in synthesizing Schiff bases, which exhibit antimicrobial and anticancer activities. In contrast, carboxylate derivatives (e.g., 4-oxopiperidine-1-carboxylate) are more suited for prodrug formulations due to their hydrolytic stability .
Role of Substituents :
- Fluorine or aryl groups (e.g., in 4-fluorophenyl derivatives) enhance blood-brain barrier penetration, critical for neuroactive drugs. The aldehyde group’s electrophilicity, however, may limit in vivo stability unless protected .
Safety Profiles: Limited toxicological data exist for this compound. Analogous compounds like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS 946386-88-5) highlight the need for thorough hazard evaluation, as unexplored toxicity risks are common in novel aldehydes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
